molecular formula C16H14FN3O3S B2714128 (4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1286732-21-5

(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2714128
CAS No.: 1286732-21-5
M. Wt: 347.36
InChI Key: XPXNMMYIDGRSEZ-UHFFFAOYSA-N
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Description

(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is a useful research compound. Its molecular formula is C16H14FN3O3S and its molecular weight is 347.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration Research on related compounds focuses on synthesis, structural characterization, and analysis of bioactive heterocycles. For example, the synthesis and structural exploration of similar heterocyclic compounds have been carried out to evaluate their antiproliferative activity, with detailed structural characterization using techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. These compounds are analyzed for their molecular stability, which is often enhanced by inter and intra-molecular hydrogen bonds, highlighting the importance of structural analysis in understanding the properties of such compounds (Prasad et al., 2018).

Antimicrobial and Antitumor Activity Another area of application is the evaluation of antimicrobial and antitumor activities. Derivatives of similar chemical structures have been synthesized and tested for their cytotoxicity and potential as antimicrobial agents. These studies often involve synthesizing novel compounds and testing their activities against various bacterial and fungal strains, providing insights into the potential therapeutic applications of these compounds (Govindhan et al., 2017).

Photostability and Spectroscopic Properties Enhancement The fluorination of fluorophores, including compounds with structures similar to the query compound, is researched for enhancing photostability and spectroscopic properties. This research underlines the significance of fluorination in developing compounds with improved performance for various applications, including as fluorophores in spectroscopic studies (Woydziak et al., 2012).

Anticonvulsant Agents and Sodium Channel Blocker Compounds with related structures have been synthesized as potential anticonvulsant agents, with their activities evaluated through tests such as the maximal electroshock (MES) test. These studies are crucial in identifying new compounds with potential therapeutic applications in treating seizures and other related conditions (Malik & Khan, 2014).

Mechanism of Action

Properties

IUPAC Name

[4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c17-11-2-1-3-13-14(11)19-16(24-13)22-10-5-8-20(9-6-10)15(21)12-4-7-18-23-12/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXNMMYIDGRSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.